molecular formula C10H10F3NO3 B1333970 4-(Trifluoromethoxy)-DL-phenylalanine CAS No. 174732-57-1

4-(Trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1333970
CAS No.: 174732-57-1
M. Wt: 249.19 g/mol
InChI Key: YZXUCQCJZKJMIR-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-DL-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring of phenylalanine. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethoxy group, which can influence the compound’s reactivity, stability, and interaction with biological systems.

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethoxy)-DL-phenylalanine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

this compound interacts with sEH by inhibiting its activity . This inhibition prevents the breakdown of EETs, leading to an increase in their levels. The elevated EETs levels can then exert their beneficial effects, such as anti-inflammatory and vasodilatory actions .

Biochemical Pathways

The compound affects the EETs metabolic pathway. By inhibiting sEH, the conversion of EETs to their corresponding diols is blocked. This leads to an accumulation of EETs, which can then interact with various cellular targets to exert their effects .

Pharmacokinetics

Similar compounds have been shown to be rapidly metabolized in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of sEH by this compound leads to an increase in the levels of EETs. This can result in various molecular and cellular effects, such as reduced inflammation and vasodilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with sEH. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of 4-(Trifluoromethoxy)-DL-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Trifluoromethoxy)-DL-phenylalanine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on enzyme activity and protein interactions due to the presence of the trifluoromethoxy group.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-DL-phenylalanine
  • 4-Methoxy-DL-phenylalanine
  • 4-Fluoro-DL-phenylalanine

Comparison: 4-(Trifluoromethoxy)-DL-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to similar compounds. For instance, the trifluoromethoxy group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable tool in research and development .

Properties

IUPAC Name

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUCQCJZKJMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395511
Record name 4-(Trifluoromethoxy)-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174732-57-1
Record name 4-(Trifluoromethoxy)-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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